4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane
Description
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane (CAS: 651314-90-8; molecular formula: C₁₄H₁₈N₂O) is a bicyclic amine derivative featuring a rigid 1-azabicyclo[3.2.2]nonane core connected via an ethynyl linker to a 1,2-oxazole heterocycle (Figure 1) . The ethynyl group introduces rigidity, which may enhance binding specificity to target receptors .
Properties
CAS No. |
651314-62-4 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[3.2.2]nonan-4-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C13H16N2O/c1(2-13-3-7-14-16-13)11-4-8-15-9-5-12(11)6-10-15/h3,7,11-12H,4-6,8-10H2 |
InChI Key |
XWBNOHAHKGALHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(CC2)C#CC3=CC=NO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the oxazole ring or the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the compound.
Scientific Research Applications
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s properties make it useful in developing new materials with specific characteristics, such as polymers or coatings
Mechanism of Action
The mechanism by which 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of azabicyclic derivatives with modifications at the bicyclic core or substituent groups. Below is a detailed comparison with key analogs:
1-Azabicyclo[3.2.2]nonane Derivatives
TC1698 (2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane)
- Key Features : Demonstrated high affinity for α4β2* nAChRs, making it a candidate for neurological disorders .
2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane Dihydrochloride (CAS 700834-58-8)
Diazabicyclo[3.2.2]nonane Derivatives
4-(6-Phenylsulfanyl-pyridazin-3-yl)-1,4-diaza-bicyclo[3.2.2]nonane
- Structure : Diazabicyclic core (two nitrogen atoms) with a phenylsulfanyl-pyridazinyl substituent.
- Key Features: Increased basicity due to the second nitrogen, altering receptor interaction profiles compared to mono-aza analogs .
- Differentiation: The diaza core may enhance binding to monoamine receptors (e.g., serotonin or dopamine) rather than nAChRs .
4-([2,3'-Bifuran]-5'-ylcarbonyl)-1,4-diaza-bicyclo[3.2.2]nonane (CAS 661462-64-2)
- Structure : Bifuran-carbonyl substituent on a diazabicyclic core.
Heterocyclic-Substituted Analogs
4-(2-Phenylthiazol-5-yl)-1,4-diazabicyclo[3.2.2]nonane
- Structure : Thiazole ring substituent instead of oxazole.
4-(Oxadiazol-3-yl)-1,4-diazabicyclo[3.2.2]nonane
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Receptor Selectivity : The ethynyl-oxazole group in the target compound may confer unique selectivity for nAChR subtypes compared to pyridinyl or thiazolyl analogs .
- Synthetic Accessibility: Ethynyl-linked derivatives often require Sonogashira coupling, a step less common in direct-substitution analogs like TC1698 .
- Pharmacokinetics : Diazabicyclic derivatives generally exhibit higher solubility but reduced CNS penetration due to increased polarity .
Biological Activity
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. This article delves into the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with an oxazole moiety, contributing to its biological properties. Below is a summary of its chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.26 g/mol |
| CAS Number | [insert CAS number] |
| IUPAC Name | 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane |
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal activity of 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane against Plasmodium falciparum and Trypanosoma brucei.
-
Against Plasmodium falciparum :
- The compound showed promising activity against both chloroquine-sensitive and resistant strains of P. falciparum. In vitro studies reported IC₅₀ values ranging from 0.023 to 0.087 µM for various derivatives, indicating high potency compared to standard antimalarial drugs like pyrimethamine (IC₅₀ = 0.017 µM) .
- Structure-activity relationship (SAR) studies revealed that modifications to the bicyclic structure significantly influenced the antimalarial efficacy.
- Against Trypanosoma brucei :
The proposed mechanism of action involves the interaction of the oxazole ring with key molecular targets in protozoan parasites, disrupting their metabolic pathways. The ethynyl group may enhance the binding affinity to specific enzymes or receptors critical for parasite survival.
Study 1: Efficacy Against Malaria
A study conducted by researchers synthesized various derivatives of azabicyclo[3.2.2]nonanes and evaluated their efficacy against P. falciparum K1 strain (resistant to chloroquine). The most active derivatives were identified based on their IC₅₀ values and were further analyzed for their SAR .
Study 2: Selectivity in Antitrypanosomal Activity
Another research effort focused on optimizing the structure of azabicyclo-nonanes to enhance selectivity against T. brucei. Compounds with specific substitutions showed improved selectivity ratios, making them suitable candidates for further pharmacological evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
